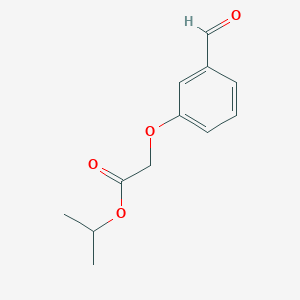
Isopropyl 2-(3-formylphenoxy)acetate
Description
Isopropyl 2-(3-formylphenoxy)acetate is an ester derivative featuring a phenoxyacetate backbone substituted with a formyl group at the 3-position of the aromatic ring and an isopropyl ester moiety. The formyl group (-CHO) introduces reactivity for further derivatization, while the phenoxyacetate framework may influence molecular packing and intermolecular interactions in crystalline states. The following analysis instead draws comparisons with structurally related esters and acetates to infer its properties and behavior.
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
propan-2-yl 2-(3-formylphenoxy)acetate |
InChI |
InChI=1S/C12H14O4/c1-9(2)16-12(14)8-15-11-5-3-4-10(6-11)7-13/h3-7,9H,8H2,1-2H3 |
InChI Key |
OUEJCGFQIGVJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)COC1=CC=CC(=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Physical Properties
Key Observations :
- Halogen substituents (Cl, I) increase melting points compared to methyl groups, likely due to enhanced van der Waals interactions and molecular weight .
- Sulfinyl groups (SO-Me) contribute to polar interactions, stabilizing crystal packing .
- Higher Rf values (e.g., 0.74 vs. 0.52) correlate with reduced polarity in methyl-substituted derivatives .
Crystallographic and Packing Behavior
Crystal structures of benzofuran derivatives reveal stabilization via π-π interactions (3.713–4.057 Å between aromatic centers) and C-H⋯π/O interactions (). For example:
Table 2: Intermolecular Interaction Distances
| Compound | Interaction Type | Distance (Å) | Reference |
|---|---|---|---|
| 5-Methyl derivative | π-π stacking | 3.713 | |
| 5-Chloro derivative | C-H⋯π | 2.78 | |
| 5-Iodo derivative | I⋯O halogen bond | 2.994 |
Isopropyl 2-(3-formylphenoxy)acetate, lacking a benzofuran ring, may instead rely on C-H⋯O hydrogen bonds involving the formyl group and ester oxygen atoms, akin to tert-butyl 2-(3-formylphenoxy)acetate ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


